3-Bromo-5-chlorobenzene-1,2-diamine

Description

BenchChem offers high-quality 3-Bromo-5-chlorobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chlorobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-bromo-5-chlorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHJBJOPRLHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500862-39-5 | |

| Record name | 3-bromo-5-chlorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-bromo-5-chloro-1,2-benzenediamine properties

An In-depth Technical Guide to 3-bromo-5-chloro-1,2-benzenediamine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Halogenated o-Phenylenediamines

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount. Among these, aromatic diamines, particularly ortho-phenylenediamines (OPDs), represent a cornerstone class of intermediates. Their ability to readily undergo condensation reactions makes them invaluable precursors to a multitude of heterocyclic systems, including the medicinally significant benzimidazoles, quinoxalines, and phenazines.[1]

This guide focuses on a specific, highly functionalized OPD: 3-bromo-5-chloro-1,2-benzenediamine . The deliberate placement of bromine and chlorine atoms on the benzene ring is not a trivial substitution. These halogens serve two primary, critical functions:

-

Modulation of Physicochemical and Biological Properties: The electron-withdrawing nature of halogens significantly alters the electronic environment of the aromatic ring and the reactivity of the amine functionalities.[1] This electronic modulation is a key tool for medicinal chemists to fine-tune drug-target interactions and optimize pharmacokinetic profiles.

-

Synthetic Handles for Diversification: The bromine and chlorine atoms provide regiochemically distinct sites for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This opens a gateway to a vast chemical space, allowing for the systematic elaboration of the core structure to build complex molecular architectures.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this versatile compound, moving beyond simple data recitation to explain the causality behind its synthesis and the strategic logic of its application.

Core Physicochemical & Structural Properties

A foundational understanding of a compound's properties is essential for its effective use in research and development. The key identifiers and computed properties for 3-bromo-5-chloro-1,2-benzenediamine are summarized below.

Table 1: Chemical Identity and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 500862-39-5 | [1][2] |

| Molecular Formula | C₆H₆BrClN₂ | [2] |

| Molecular Weight | 221.48 g/mol | [2][3][4] |

| IUPAC Name | 3-bromo-5-chlorobenzene-1,2-diamine | [5] |

| Canonical SMILES | C1=C(C=C(C(=C1N)N)Br)Cl | [2][3] |

| InChI Key | CHFHJBJOPRLHCG-UHFFFAOYSA-N | [1][5] |

| Appearance | Light yellow to light brown solid | [6] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [2] |

| logP (Octanol/Water Partition) | ~1.9 - 2.27 | [2][4] |

| Hydrogen Bond Donors | 2 | [2][4] |

| Hydrogen Bond Acceptors | 2 | [2][4] |

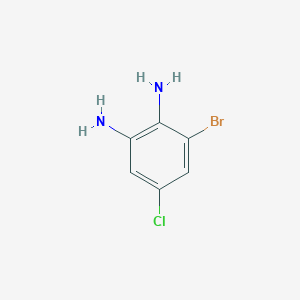

Structural Diagram

Caption: Structure of 3-bromo-5-chloro-1,2-benzenediamine.

Synthesis Strategy: A Chemoselective Approach

The synthesis of 3-bromo-5-chloro-1,2-benzenediamine typically relies on the selective reduction of a corresponding nitroaniline precursor.[1] This approach is favored due to the robust and well-established methodologies for aromatic nitration and the high efficiency of nitro group reduction.

Rationale for a Multi-Step Synthetic Pathway

A logical and scalable synthetic route begins with a readily available precursor, such as 3,5-dichloroaniline. The pathway involves strategic nitration, halogen exchange (bromination), and a final chemoselective reduction.

Sources

- 1. 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Pannellum [cdn.biola.edu]

- 4. 5-Bromo-3-chlorobenzene-1,2-diamine | C6H6BrClN2 | CID 351528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Bromo-5-chloro-1,3-benzenediamine CAS#: 500862-39-5 [m.chemicalbook.com]

Solid-State Characterization and Physicochemical Profiling of 3-Bromo-5-chlorobenzene-1,2-diamine

Executive Summary

3-Bromo-5-chlorobenzene-1,2-diamine (CAS: 500862-39-5) is a highly functionalized, disubstituted ortho-phenylenediamine. Serving as a cornerstone intermediate in synthetic organic chemistry, its unique structural motif—featuring two primary amine groups flanked by strongly electron-withdrawing and sterically demanding halogen atoms (bromine and chlorine)—makes it an invaluable precursor. This technical whitepaper provides an in-depth analysis of its physical form, solid-state appearance, thermodynamic properties, and the self-validating protocols required for its synthesis and handling in drug development and materials science.

Physicochemical Profiling & Solid-State Appearance

In its pure form, 3-Bromo-5-chlorobenzene-1,2-diamine manifests as a crystalline solid. Its appearance and physical state are direct macroscopic reflections of its molecular geometry and intermolecular forces.

Causality of Physical Form : The solid-state nature of this compound is driven by extensive intermolecular hydrogen bonding between the adjacent primary amine (-NH2) groups. Furthermore, the bromo and chloro substituents introduce significant dipole moments and polarizability, which enhance the lattice energy of the crystal structure.

| Property | Value | Experimental Significance |

| CAS Number | 500862-39-5 | Unique chemical identifier |

| Molecular Formula | C6H6BrClN2 | Dictates stoichiometric equivalents |

| Molecular Weight | 221.48 g/mol | Used for mass-to-mole conversions |

| Appearance | Light yellow to beige solid | Visual indicator of oxidation state |

| Melting Point | ~175–178°C | Sharpness indicates crystalline purity |

| Boiling Point | 330.4±37.0 °C (Predicted) | Highlights thermal stability |

| Density | 1.813±0.06 g/cm³ (Predicted) | Relevant for phase separations |

Self-Validating Purity Readouts : The compound's appearance is a built-in quality control metric. A pristine batch presents as a light yellow to beige solid. If the powder exhibits a dark brown or deep red hue, it indicates oxidative degradation of the amine groups into azo or quinone-imine species. Similarly, a sharp melting point at 175–178°C validates high purity; a depressed or broadened melting range signals incomplete reduction of the nitro precursor or the presence of residual heavy metal catalysts .

Synthesis and Crystallization Workflow

The physical form of 3-Bromo-5-chlorobenzene-1,2-diamine is heavily dependent on the isolation and crystallization methods used during its synthesis. The most reliable pathway involves the chemoselective reduction of a nitroaniline precursor.

Step-by-Step Methodology: Chemoselective Reduction and Isolation

-

Substrate Solvation : Dissolve 2-bromo-4-chloro-6-nitrophenylamine (1.0 eq.) in a polar aprotic solvent, typically ethyl acetate (EtOAc), to ensure complete solvation of the starting material.

-

Chemoselective Reduction : Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0–6.0 eq.) in three portions under continuous stirring. Causality: SnCl2 is selected over catalytic hydrogenation (e.g., Pd/C with H2) because palladium would catalyze the unwanted hydrodehalogenation of the sensitive bromo and chloro groups .

-

Thermal Activation : Heat the reaction mixture to reflux (~77°C for EtOAc) for 2 hours to drive the reduction to completion.

-

Quenching and Phase Separation : Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO3). Causality: The alkaline quench neutralizes the hydrochloride salts of the newly formed diamine (converting it to the free base) and simultaneously precipitates the tin byproducts as insoluble tin oxides/hydroxides, preventing heavy metal contamination in the final crystal lattice.

-

Crystallization : Extract the free base into the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The dry residue spontaneously crystallizes as a beige solid .

Workflow for the chemoselective synthesis and crystallization of the diamine solid.

Mechanistic Applications in Drug Development

The physical and electronic properties of 3-Bromo-5-chlorobenzene-1,2-diamine dictate its utility in advanced organic synthesis, particularly in the creation of heterocyclic scaffolds like benzimidazoles.

In oncology drug development, this diamine is a critical precursor for synthesizing activators of SOS1-mediated nucleotide exchange on RAS proteins .

Mechanistic Causality : The two adjacent amino groups act as a bis-nucleophile, reacting with bifunctional electrophiles (such as 1,1'-Carbonyldiimidazole, CDI) to form a benzimidazole ring. The bromo and chloro substituents are not mere spectators; their inductive electron-withdrawing effects modulate the pKa of the resulting benzimidazole, while their steric bulk forces the molecule into a specific bioactive conformation that optimally interacts with the Asp887 residue in the SOS1 binding pocket .

Reaction pathway from the diamine precursor to SOS1-targeted benzimidazole therapeutics.

Storage and Handling Protocols

To maintain the integrity of the physical form and prevent degradation, the following self-validating storage system must be employed:

-

Temperature : Store at 2–8°C . Elevated temperatures accelerate the kinetic pathways leading to oxidation.

-

Atmosphere : Keep containers tightly sealed under an inert atmosphere (nitrogen or argon) to prevent atmospheric oxygen from reacting with the electron-rich diamine core.

-

Light Exposure : Protect from light, as UV radiation can induce radical-mediated degradation of the carbon-halogen bonds, which visually manifests as a darkening of the solid powder.

References

- Google Patents. "WO2016180537A1 - Substituted quinoxaline derivatives." Google Patents.

-

National Center for Biotechnology Information (NCBI) . "Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS." PMC. URL:[Link]

Spectroscopic Profiling and Analytical Characterization of 3-Bromo-5-chlorobenzene-1,2-diamine

Executive Summary

As a critical building block in advanced organic synthesis and materials science, 3-Bromo-5-chlorobenzene-1,2-diamine (CAS: 500862-39-5) presents a unique polyfunctional scaffold. The presence of two primary amine functionalities allows it to serve as a bidentate ligand and a primary monomer for high-performance polyimides, while its primary reactivity pathway involves cyclocondensation to form vital heterocyclic scaffolds such as benzimidazoles and quinoxalines[1].

From an analytical perspective, the asymmetric placement of two different halogens (bromine and chlorine) alongside strongly electron-donating amino groups creates a highly distinct spectroscopic signature. This whitepaper provides an authoritative, in-depth guide to the structural dynamics, spectroscopic profiling, and self-validating analytical workflows required to characterize this molecule accurately.

Physicochemical Properties & Structural Dynamics

The reactivity and spectral behavior of this molecule are dictated by the competing electronic effects of its substituents. The halogens act as inductive electron-withdrawing groups (-I) but weak resonance donors (+R), while the adjacent amino groups are strong resonance donors (+R). This push-pull dynamic heavily influences the electron density across the aromatic ring, dictating both its nucleophilicity during cyclocondensation and its nuclear magnetic resonance (NMR) chemical shifts.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Causality / Significance |

| IUPAC Name | 3-Bromo-5-chlorobenzene-1,2-diamine | Nomenclature defines the asymmetric 1,2,3,5-tetrasubstitution pattern. |

| CAS Number | 500862-39-5 | Unique registry identifier for procurement and safety tracking. |

| Molecular Formula | C₆H₆BrClN₂ | Dictates the complex isotopic envelope observed in mass spectrometry[2]. |

| Molar Mass | 221.48 g/mol | Average mass used for stoichiometric synthetic calculations. |

| Monoisotopic Mass | 219.9403 Da | Exact mass of the most abundant isotopologue (¹²C, ¹H, ⁷⁹Br, ³⁵Cl)[2]. |

High-Resolution Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is defined by two aromatic protons (H4 and H6) and the amine protons.

-

Causality of Shifts: H6 is positioned ortho to the C1 amino group and ortho to the C5 chlorine. The strong +R resonance shielding from the adjacent -NH₂ group pushes H6 significantly upfield. Conversely, H4 is flanked by the two halogens (C3 bromine, C5 chlorine) and is meta to both amino groups. Lacking the direct ortho/para resonance shielding of the amines, H4 appears further downfield. Because H4 and H6 are separated by C5, they exhibit a characteristic meta-coupling ( 4J≈2.2 Hz).

Mass Spectrometry (ESI-MS)

The mass spectrum is dominated by the isotopic signatures of bromine and chlorine. Bromine exists naturally as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio, while Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio.

-

Causality of the Isotopic Envelope: The probability distribution of these isotopes creates a highly specific [M+H]⁺ triplet cluster. Calculating the binomial expansion for one Br and one Cl atom yields an expected M : M+2 : M+4 ratio of approximately 77 : 100 : 24 (roughly 3:4:1). This envelope is a definitive diagnostic tool for confirming the intact di-halogenated scaffold.

Table 2: Summary of Quantitative Spectroscopic Signals

| Technique | Key Signals / Shifts | Assignment & Mechanistic Rationale |

| ¹H NMR (DMSO- d6 ) | δ 6.95 (d, J=2.2 Hz, 1H) | H4 : Deshielded due to meta-position relative to the electron-donating -NH₂ groups. |

| ¹H NMR (DMSO- d6 ) | δ 6.60 (d, J=2.2 Hz, 1H) | H6 : Shielded by strong ortho-resonance (+R) from the C1 amine. |

| ¹H NMR (DMSO- d6 ) | δ 4.85 (br s, 4H) | -NH₂ : Broadened by quadrupolar relaxation of nitrogen and solvent exchange. |

| ¹³C NMR (DMSO- d6 ) | δ 140.2, 134.5 | C1, C2 : Deshielded by the electronegative nitrogen atoms (-I effect). |

| ESI-MS (+) | m/z 220.9, 222.9, 224.9 | [M+H]⁺ : Characteristic 3:4:1 isotopic triplet confirming 1xBr and 1xCl. |

| FTIR (ATR) | 3410, 3320 cm⁻¹ | N-H stretch : Primary amine symmetric and asymmetric vibrational modes. |

Experimental Workflows & Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a validation checkpoint to prevent downstream analytical failures.

Protocol 1: Multinuclear NMR Acquisition

Objective: Obtain high-resolution ¹H and ¹³C spectra without signal degradation from amine proton exchange.

-

Sample Solubilization: Weigh 15 mg of the compound and dissolve in 0.6 mL of anhydrous DMSO- d6 (100 atom % D).

-

Causality: DMSO is selected over CDCl₃ because its strong hydrogen-bonding capability slows the chemical exchange rate of the -NH₂ protons, allowing them to be observed as distinct broad singlets rather than being lost to the baseline.

-

-

Tuning & Shimming: Transfer to a 5 mm precision NMR tube. Tune the probe to the exact resonance frequencies of ¹H and ¹³C, and perform gradient shimming.

-

Validation Check (Self-Validating Step): Acquire a preliminary 1-scan ¹H spectrum. Verify that the residual DMSO quintet is perfectly sharp at 2.50 ppm. If the peak width at half-height exceeds 1.0 Hz, re-shim the magnet to ensure the 2.2 Hz meta-coupling of the aromatic protons will be resolved.

-

Acquisition: Acquire ¹H at 400 MHz (16 scans, 1s relaxation delay) and ¹³C at 100 MHz (1024 scans, 2s relaxation delay).

Protocol 2: LC-HRMS Isotopic Profiling

Objective: Confirm the exact mass and intact di-halogen isotopic envelope.

-

Analyte Preparation: Prepare a 10 µg/mL solution in H₂O/Acetonitrile (50:50) containing 0.1% Formic Acid.

-

Causality: The formic acid acts as a proton source, ensuring the basic aniline nitrogens are pre-ionized in solution, which exponentially increases the sensitivity of the positive electrospray ionization (ESI+) mode.

-

-

Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm particle size). Run a rapid gradient of 5-95% Acetonitrile over 5 minutes to elute the relatively hydrophobic halogenated ring.

-

Validation Check (Self-Validating Step): Upon peak elution, extract the mass spectrum. The mass accuracy of the monoisotopic peak must be within 5 ppm of 219.9403 Da. Crucially, the software must verify that the observed M : M+2 : M+4 ratio aligns with the calculated 77:100:24 ratio. Any deviation indicates in-source fragmentation (e.g., dehalogenation).

Mechanistic & Synthetic Applications

The primary utility of 3-bromo-5-chlorobenzene-1,2-diamine lies in its ability to undergo cyclocondensation reactions[1]. When reacted with a bifunctional electrophile (such as formic acid or an orthoester), the two adjacent amino groups execute sequential nucleophilic attacks. This dehydrative cyclization yields highly substituted benzimidazoles, which are privileged scaffolds in drug discovery.

Figure 1: Cyclocondensation pathway of 3-bromo-5-chlorobenzene-1,2-diamine to form a benzimidazole.

The resulting 4-bromo-6-chloro-1H-benzo[d]imidazole retains the halogen handles, which can subsequently be utilized in orthogonal cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), where the iodine/bromine is typically more reactive than the chlorine, allowing for highly selective downstream functionalization.

References

-

PubChemLite / National Center for Biotechnology Information. "PubChem Compound Summary for CID 351529, 3-bromo-5-chlorobenzene-1,2-diamine". PubChem Database. Available at:[Link]

Sources

3-Bromo-5-chlorobenzene-1,2-diamine solubility in organic solvents

An In-Depth Technical Guide to the Solubility and Solvent Compatibility of 3-Bromo-5-chlorobenzene-1,2-diamine

Executive Summary

3-Bromo-5-chlorobenzene-1,2-diamine (CAS: 500862-39-5) is a highly functionalized aromatic building block critical to modern process chemistry, materials science, and drug discovery[1][2]. As a precursor, it is heavily utilized in the synthesis of heterocyclic scaffolds (benzimidazoles, quinoxalines), high-performance polyimides, and advanced therapeutic modalities such as PROTAC linkers[1][3]. However, the dual nature of its functional groups—two hydrogen-bonding primary amines juxtaposed with two lipophilic, electron-withdrawing halogens—creates a complex physicochemical profile[1]. This whitepaper provides a comprehensive analysis of its solubility behavior, detailing the causality behind solvent interactions, standardized measurement protocols, and strategic solvent selection for downstream applications.

Physicochemical Principles Governing Solubility

To predict and manipulate the solubility of 3-Bromo-5-chlorobenzene-1,2-diamine, one must analyze the intermolecular forces dictated by its molecular architecture.

The Causality of Functional Group Contributions:

-

Primary Amines (–NH₂): These groups act as both hydrogen-bond donors and acceptors. They strongly interact with polar protic solvents (via hydrogen bonding) and polar aprotic solvents (via dipole-dipole interactions), driving the dissolution process[4].

-

Halogen Substituents (–Br, –Cl): Bromine and chlorine atoms significantly increase the molecular weight (221.49 g/mol ) and the polarizability of the molecule[5]. These heavy atoms enhance dispersion forces (London forces) and impart a strong non-polar, lipophilic character to the aromatic ring, which drastically reduces aqueous solubility while favoring dissolution in moderately non-polar organic media[1][4].

Hansen Solubility Parameters (HSP) Framework: The solubility behavior of this compound can be systematically understood through Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid or solid into three components: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH )[6][7]. For halogenated ortho-phenylenediamines, the optimal solvent must possess a high δD to accommodate the polarizable halogens, alongside moderate δP and δH to solvate the amine groups[8]. A solvent is considered effective if its coordinates in the three-dimensional Hansen space fall within the interaction radius ( R0 ) of the solute, minimizing the Hansen distance ( Ra )[6][7].

Quantitative Solubility Profile in Organic Solvents

While kinetic solubility is often sufficient for early-stage biological assays, process chemistry demands thermodynamic solubility data. Based on the structural analogs and empirical principles of halogenated aromatic amines, the solubility profile of 3-Bromo-5-chlorobenzene-1,2-diamine is summarized below[4][9].

Table 1: Estimated Thermodynamic Solubility Profile in Common Organic Solvents

| Solvent Category | Representative Solvents | Solubility Level | Mechanistic Rationale |

| Polar Aprotic | N,N-Dimethylacetamide (DMAc), DMF, DMSO | High (>50 mg/mL) | Strong dipole-dipole interactions with amines; high δP matches the polarized aromatic system. |

| Polar Protic | Methanol, Ethanol, Acetic Acid | Moderate to High (20-50 mg/mL) | Excellent hydrogen-bonding capability ( δH ) solvates the –NH₂ groups effectively. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate (10-30 mg/mL) | Good balance of dispersion and hydrogen-bond accepting properties. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate (5-15 mg/mL) | High dispersion forces ( δD ) match the halogens, but lack of H-bonding limits total capacity. |

| Non-Polar Aliphatic | Hexane, Heptane | Insoluble (<1 mg/mL) | Insufficient polarity and H-bonding capacity to overcome the crystalline lattice energy. |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | High lipophilicity from Br/Cl completely overrides the hydrophilicity of the amines. |

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Relying on calculated solubility or kinetic solvent-shift methods can lead to supersaturation artifacts. To ensure absolute trustworthiness in process design, the following Shake-Flask Method coupled with HPLC-UV must be employed to determine true thermodynamic equilibrium[3][4][10].

This protocol is designed as a self-validating system: it not only measures the concentration of the solute but explicitly requires the analysis of the remaining solid residue to ensure the solvent has not induced a polymorphic transformation or formed a solvate, which would invalidate the measurement.

Step-by-Step Workflow:

-

Saturation Setup: Weigh an excess amount of 3-Bromo-5-chlorobenzene-1,2-diamine (e.g., 100 mg) into a sealed glass vial. Add 1.0 mL of the target organic solvent. The presence of excess solid is non-negotiable; it guarantees the solution reaches absolute saturation[4].

-

Isothermal Equilibration: Place the vial in a thermostatically controlled orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 to 48 hours. Causality: Extended equilibration prevents the underestimation of solubility typical of slow-dissolving highly crystalline halogenated organics.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 12,000 rpm for 10 minutes[3]. Filtration is discouraged for highly volatile solvents (e.g., DCM) as evaporation on the filter membrane can artificially inflate the concentration.

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute immediately with the mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Quantify the concentration using HPLC-UV against a pre-established calibration curve[3][10].

-

Validation (Critical Step): Recover the undissolved solid residue from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the starting material, a solvate or new polymorph has formed, and the solubility value applies to this new phase, not the original compound.

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility.

Causality in Solvent Selection for Downstream Applications

The choice of solvent is never arbitrary; it is a direct consequence of the reaction mechanism required for the specific application of 3-Bromo-5-chlorobenzene-1,2-diamine.

-

Polymeric Materials Synthesis (Polyimides): When reacting this diamine with dianhydrides to form polyimides, the intermediate polyamic acid is highly viscous. Therefore, Polar Aprotic Solvents (DMAc, NMP) are strictly required. They possess the high hydrogen-bond accepting capacity necessary to keep the growing polymer chain fully solvated, preventing premature precipitation and ensuring high molecular weight[1][8].

-

Cyclocondensation to Heterocycles (Benzimidazoles/Quinoxalines): The formation of these scaffolds involves the condensation of the diamine with electrophiles (e.g., carboxylic acids or diketones). This mechanism relies heavily on proton transfer. Thus, Polar Protic Solvents (Acetic Acid, Ethanol) are preferred. Acetic acid, in particular, acts as both a solvent and a Brønsted acid catalyst, facilitating the dehydration step that closes the heterocyclic ring[1][11].

-

Transition Metal Cross-Coupling: If the goal is to functionalize the bromo- or chloro- positions via Suzuki or Buchwald-Hartwig couplings, protic solvents might quench the active palladium catalyst. In these cases, Ethers (1,4-Dioxane) or Non-polar aromatics (Toluene) are selected because they provide sufficient solubility at reflux temperatures while maintaining the integrity of the organometallic cycle[1][4].

Fig 2: Causality between solvent selection and targeted synthetic pathways.

Sources

- 1. 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5 | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. kinampark.com [kinampark.com]

- 8. pirika.com [pirika.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. WO2018087021A1 - Substituted quinoxaline derivatives as inhibitors of pfkfb - Google Patents [patents.google.com]

- 11. par.nsf.gov [par.nsf.gov]

Key chemical reactions of 3-Bromo-5-chlorobenzene-1,2-diamine

An In-depth Technical Guide to the Key Chemical Reactions of 3-Bromo-5-chlorobenzene-1,2-diamine

Introduction: A Versatile Halogenated Ortho-Phenylenediamine

3-Bromo-5-chlorobenzene-1,2-diamine is a disubstituted halogenated ortho-phenylenediamine that has emerged as a significant and versatile intermediate in synthetic organic chemistry.[1] Its molecular structure, featuring two adjacent amino groups and two different halogen atoms on a benzene ring, provides a unique combination of reactivity. This makes it a valuable building block for complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds.[1] The strategic placement of bromo, chloro, and amino functional groups allows for a range of selective transformations, making this compound highly relevant to researchers in medicinal chemistry and materials science.[1][2]

This guide provides an in-depth exploration of the core chemical reactions of 3-Bromo-5-chlorobenzene-1,2-diamine. We will delve into the causality behind experimental choices for its primary reaction classes: cyclocondensation to form heterocycles like benzimidazoles and benzotriazoles, and regioselective palladium-catalyzed cross-coupling reactions that leverage the differential reactivity of the carbon-bromine and carbon-chlorine bonds.

Core Reactivity I: Cyclocondensation for Heterocyclic Scaffolds

The most prominent reaction pathway for 3-Bromo-5-chlorobenzene-1,2-diamine involves the cyclocondensation of its two adjacent amino groups with bifunctional electrophiles.[1] This process is a cornerstone for synthesizing fused heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.[1][3]

A. Synthesis of 5-Bromo-7-chloro-benzimidazoles

The fusion of benzene and imidazole rings creates the benzimidazole system, a crucial pharmacophore in medicinal chemistry.[1][4] The reaction of 3-Bromo-5-chlorobenzene-1,2-diamine with aldehydes or carboxylic acids provides reliable access to a diverse array of substituted 5-bromo-7-chlorobenzimidazoles.[1]

Mechanism with Aldehydes: The reaction proceeds via an initial nucleophilic attack of one amino group on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to an imine (Schiff base). This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon.[1] The final step is aromatization, typically through oxidation, to yield the stable benzimidazole ring.[1] The choice of catalyst can influence the reaction's outcome; for instance, Lewis acids can activate the aldehyde, while their absence often favors the 2-substituted (mono-condensation) product.[1]

Caption: General workflow for benzimidazole synthesis from an o-phenylenediamine and an aldehyde.

Experimental Protocol: Synthesis of 2-Aryl-5-bromo-7-chlorobenzimidazole

This protocol describes a general procedure for the condensation of 3-Bromo-5-chlorobenzene-1,2-diamine with an aromatic aldehyde, catalyzed by p-toluenesulfonic acid.

-

Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-chlorobenzene-1,2-diamine (1.0 equiv.) and the desired aromatic aldehyde (1.05 equiv.) in ethanol.

-

Catalyst Addition: Add p-toluenesulfonic acid (0.1 equiv.) to the mixture.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Filter the solid product and wash with cold ethanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

B. Synthesis of 5-Bromo-7-chlorobenzotriazole

The reaction with a source of nitrous acid provides a direct route to the corresponding benzotriazole. This transformation involves the diazotization of one of the amino groups, which then undergoes a rapid intramolecular cyclization with the adjacent amino group to form the stable triazole ring.[1]

Experimental Protocol: Synthesis of 5-Bromo-7-chlorobenzotriazole

-

Reaction Setup: Dissolve 3-Bromo-5-chlorobenzene-1,2-diamine (1.0 equiv.) in a mixture of glacial acetic acid and water in a flask cooled in an ice bath (0-5 °C).

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

-

Work-up: Allow the mixture to warm to room temperature and stir for an additional 2 hours. The product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry under vacuum to yield the benzotriazole product.

Core Reactivity II: Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms makes 3-Bromo-5-chlorobenzene-1,2-diamine an excellent substrate for palladium-catalyzed cross-coupling reactions.[1] A critical aspect for synthetic strategy is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive and susceptible to oxidative addition to a Pd(0) center than the much stronger C-Cl bond.[1][5] This reactivity difference allows for regioselective and sequential functionalization.[1]

Caption: Sequential cross-coupling strategy exploiting differential C-Br/C-Cl reactivity.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the aryl halide with an organoboron species, such as a boronic acid.[5][6] Using this reaction, an aryl or vinyl group can be selectively introduced at the C-Br position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is adapted for the selective mono-arylation at the bromine position.[6]

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-5-chlorobenzene-1,2-diamine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (3.0 equiv.).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%) to the flask.

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

B. Sonogashira Coupling (C-C sp Bond Formation)

This reaction allows for the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, providing access to arylethynyl scaffolds.[1] It is typically co-catalyzed by palladium and a copper(I) salt.

Experimental Protocol: Selective Sonogashira Coupling

-

Inert Atmosphere: To a Schlenk flask under an inert atmosphere, add 3-Bromo-5-chlorobenzene-1,2-diamine (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-4 mol%), and a copper(I) co-catalyst such as CuI (1-2 mol%).

-

Solvent and Base: Add an anhydrous, degassed solvent like THF, followed by an amine base such as triethylamine (TEA), which can also act as a solvent.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up: Quench the reaction with aqueous NH₄Cl, and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

C. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling primary or secondary amines at the aryl halide position.[1][6] This reaction is crucial for synthesizing complex amines and nitrogen-containing heterocycles.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Inert Atmosphere: In an oven-dried Schlenk tube under an inert atmosphere, add 3-Bromo-5-chlorobenzene-1,2-diamine (1.0 equiv.), the desired amine (1.2 equiv.), a strong base like sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 2-4 mol%).

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for the specified time (typically 12-24 hours).

-

Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Dry, concentrate, and purify the crude product via column chromatography.

Summary of Key Reactions

| Reaction Class | Reagents/Catalysts | Product Type | Key Feature |

| Benzimidazole Synthesis | Aldehydes or Carboxylic Acids, Acid Catalyst | 5-Bromo-7-chloro-benzimidazoles | Formation of a fused imidazole ring, a key pharmacophore.[1][3] |

| Benzotriazole Synthesis | Sodium Nitrite (NaNO₂), Acetic Acid | 5-Bromo-7-chloro-benzotriazole | Diazotization followed by intramolecular cyclization.[1] |

| Suzuki-Miyaura Coupling | Boronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Arylated Diamines | Selective C-C bond formation at the C-Br position.[1][6] |

| Sonogashira Coupling | Terminal Alkynes, Pd/CuI Catalysts, Amine Base | Alkynylated Diamines | Selective C-C (sp) bond formation at the C-Br position.[1][6] |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd Catalyst/Ligand, Base | Aminated Diamines | Selective C-N bond formation at the C-Br position.[1][6] |

Conclusion

3-Bromo-5-chlorobenzene-1,2-diamine is a strategically designed building block whose reactivity is dominated by two primary pathways: cyclocondensation of its diamine moiety and regioselective cross-coupling at its halogenated sites. The ability to readily form important heterocyclic scaffolds like benzimidazoles, combined with the capacity for sequential functionalization via palladium catalysis, underscores its value in modern organic synthesis. Understanding the principles and protocols outlined in this guide enables researchers and drug development professionals to effectively harness the synthetic potential of this versatile intermediate for creating complex and high-value molecules.

References

-

3-Bromo-5-Chlorobenzene-1,2-Diamine: A Premium Chemical Compound. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Latest Research, Challenges & Breakthroughs in China | Expert Analysis & Insights 2024. [Link]

- CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google P

-

The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - Sci-Hub. [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives - PMC - NIH. [Link]

- CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google P

-

(PDF) Facile Synthesis of Benzimidazoles via Oxidative Cyclization of Acyclic Monoterpene Aldehyde with Diamines: Studies on Antimicrobial and in Vivo Evaluation of Zebrafish - ResearchGate. [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs.

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. [Link]

Sources

Sourcing, Validation, and Synthetic Utility of 3-Bromo-5-chlorobenzene-1,2-diamine (CAS 500862-39-5)

An Application Scientist’s Guide to Heterocyclic Scaffold Construction

As drug discovery programs increasingly rely on highly functionalized heterocycles to interrogate complex biological targets, the strategic selection of building blocks becomes a critical determinant of synthetic success. 3-Bromo-5-chlorobenzene-1,2-diamine is a versatile ortho-phenylenediamine that serves as a cornerstone for synthesizing benzimidazoles, quinoxalines, and benzotriazoles[1].

The presence of two distinct halogens—bromine and chlorine—on the aromatic ring provides a unique electronic landscape. While both act as inductive electron-withdrawing groups, their resonance donation allows for controlled, regioselective transformations[1]. Crucially, these halogens serve as orthogonal handles for late-stage transition-metal-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries. This whitepaper provides an authoritative guide to sourcing this critical compound, validating its structural integrity, and deploying it in advanced synthetic workflows.

Physicochemical Profile & Commercial Sourcing

Before integrating a building block into a synthetic pipeline, it is imperative to understand its fundamental properties and secure a reliable commercial supply chain.

Quantitative Chemical Profile

The following table summarizes the key physicochemical properties of 3-Bromo-5-chlorobenzene-1,2-diamine, which dictate its solubility, reactivity, and analytical behavior[2],[3].

| Property | Value |

| CAS Number | 500862-39-5 |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| LogP (Predicted) | 1.69 – 2.27 |

| Topological Polar Surface Area (TPSA) | 52.04 Ų |

Supplier Evaluation

When procuring this diamine, researchers must prioritize suppliers that provide stringent analytical data. Trace regioisomers (such as 3-bromo-5-chloro-1,3-benzenediamine) or residual heavy metals from the reduction of nitro-precursors can severely poison downstream catalytic cycles[1],[4].

Table 1: Key Commercial Suppliers of 3-Bromo-5-chlorobenzene-1,2-diamine

| Supplier | Catalog / Ref Number | Claimed Purity | Regional Availability |

| F790275 | 97% | UK / Global[2] | |

| 500862-39-5 | ≥97% | US / Global[5] | |

| QK-5553 | 98% | US / Global[6] | |

| CS-M3576 | ≥97% | US / Global[3] | |

| OR400386 | 98% | UK / Global[7] |

Self-Validating Analytical Protocol (Batch QC)

Do not assume the purity of commercial building blocks. The synthesis of ortho-phenylenediamines often involves the reduction of ortho-nitroanilines, which can leave behind partially reduced intermediates or oxidized quinonoid species[1]. The following self-validating protocol ensures batch integrity; failure at any step mandates immediate quarantine of the material.

Step-by-Step QC Methodology:

-

Visual Inspection (State Validation):

-

Action: Confirm the material is a solid.

-

Causality: Discoloration (e.g., dark brown or black) indicates oxidation of the diamine to a quinonoid species. The material should be a pale to light-colored powder.

-

-

LC-MS (Mass & Isotope Validation):

-

Action: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Run on a C18 column using a water/acetonitrile gradient with 0.1% formic acid.

-

Causality: LC-MS confirms the molecular weight. Because the molecule contains one Bromine and one Chlorine atom, you must observe a characteristic isotopic cluster of [M+H]⁺ peaks at m/z 221, 223, and 225 in an approximate 3:4:1 ratio. If this pattern is absent, the halogenation profile is incorrect.

-

-

¹H and ¹³C NMR Spectroscopy (Structural Topology):

-

Action: Acquire spectra in DMSO-d₆.

-

Causality: Confirms the ortho-relationship of the amines. The two aromatic protons should appear as meta-coupled doublets (J ≈ 2 Hz). The amine protons should appear as broad singlets integrating to 4H. This explicitly rules out the 1,3-diamine regioisomer.

-

-

HPLC (Purity Quantification):

-

Action: Run a 10–90% organic gradient over 15 minutes at 254 nm.

-

Causality: A single sharp peak >97% AUC validates the batch for sensitive cyclocondensations.

-

Self-validating analytical workflow for commercial batch quality control.

Synthetic Utility: Constructing the Benzimidazole Scaffold

3-Bromo-5-chlorobenzene-1,2-diamine is famously utilized in the synthesis of targeting the RAS pathway[8], as well as in the development of for hyperproliferative disorders[9].

The following protocol details the cyclocondensation of the diamine into a 2-chlorobenzimidazole intermediate, a highly versatile electrophile for subsequent SₙAr reactions.

Step-by-Step Synthetic Methodology:

Step 1: Cyclocondensation with CDI

-

Action: To a solution of 3-bromo-5-chlorobenzene-1,2-diamine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under nitrogen, add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 12 hours.

-

Causality: CDI acts as a mild, phosgene-free C1 synthon. The primary amines sequentially attack the carbonyl carbon of CDI, displacing imidazole to form the cyclic urea (benzimidazol-2-one). DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer.

Step 2: Chlorination with POCl₃

-

Action: Concentrate the reaction mixture in vacuo. Resuspend the crude benzimidazol-2-one intermediate in neat Phosphorus oxychloride (POCl₃) (10 eq). Heat to 90 °C for 4 hours.

-

Causality: The benzimidazol-2-one exists in tautomeric equilibrium with its 2-hydroxybenzimidazole form. POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl group into a highly reactive 2-chloro substituent. The elevated temperature (90 °C) is required to overcome the activation energy of this transformation, as the electron-withdrawing halogens on the aromatic ring deactivate the system[8].

Step 3: Workup and Isolation

-

Action: Carefully quench the cooled reaction mixture by dropwise addition into ice-cold saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

-

Causality: Slow quenching is critical to safely neutralize excess POCl₃ without generating excessive exothermic heat, which could hydrolyze the newly formed 2-chloro heterocycle back to the starting benzimidazolone.

Synthetic pathway for the construction of 2-chlorobenzimidazole scaffolds.

References

-

National Institutes of Health (PMC) - Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. Available at:[Link]

- Google Patents - Substituted quinoxaline derivatives (WO2016180537A1).

Sources

- 1. 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5 | Benchchem [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. CAS: 500862-39-5 | CymitQuimica [cymitquimica.com]

- 5. 500862-39-5|3-Bromo-5-chlorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 6. Combi-Blocks [combi-blocks.com]

- 7. Aromatics Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 8. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2016180537A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

Application Note: 3-Bromo-5-chlorobenzene-1,2-diamine as a Precursor for Pharmaceutical Intermediates

Executive Summary & Rationale

In contemporary drug discovery and materials science, the design of complex heterocyclic scaffolds relies heavily on highly functionalized ortho-phenylenediamines. 3-Bromo-5-chlorobenzene-1,2-diamine (CAS: 500862-39-5) has emerged as a critical, versatile building block[1][2]. Characterized by its dual primary amine functionalities and an asymmetrical halogen substitution pattern, this compound serves as a premier precursor for cyclocondensation reactions[3].

As a Senior Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding of this intermediate. We will explore how its unique electronic properties dictate regioselectivity during the synthesis of high-value pharmaceutical targets—specifically, quinoxalines (PFKFB3/4 inhibitors for oncology)[4][5] and benzimidazoles/benzotriazoles (topoisomerase I and EGFR inhibitors)[6][7].

Physicochemical Profiling

To establish a rigorous foundation for experimental design, the fundamental physicochemical properties of 3-bromo-5-chlorobenzene-1,2-diamine are summarized below. The presence of both bromine and chlorine significantly increases the lipophilicity and molecular weight of the derived heterocycles, parameters that are critical for optimizing the pharmacokinetic profiles of drug candidates.

| Property | Value | Structural Implication |

| Chemical Name | 3-Bromo-5-chlorobenzene-1,2-diamine | Asymmetric diamine enables regioselective cyclizations. |

| CAS Number | 500862-39-5 | Standardized registry identifier[2][8]. |

| Molecular Formula | C₆H₆BrClN₂ | Provides handles for late-stage cross-coupling[9]. |

| Molecular Weight | 221.48 g/mol | Optimal low-MW fragment for lead generation[10]. |

| SMILES | C1=C(C=C(C(=C1N)N)Br)Cl | Computational modeling input[9]. |

Mechanistic Insights: The Role of Halogen Substituents

The strategic placement of halogens on the benzene-1,2-diamine framework is not merely structural; it is profoundly functional[1].

-

Electronic Modulation: Halogens exert a strong inductive electron-withdrawing effect (-I effect), which decreases the basicity and nucleophilicity of the adjacent amino groups compared to unsubstituted o-phenylenediamine[1]. However, their resonance electron-donating effect (+R effect) maintains sufficient reactivity for condensation with strong electrophiles.

-

Regiochemical Control: The steric bulk of the bromine atom at the 3-position creates an asymmetrical steric environment. When reacting with unsymmetrical dicarbonyls (e.g., ethyl glyoxalate), this steric hindrance directs the nucleophilic attack, strongly favoring the formation of specific regioisomers[11].

-

Late-Stage Functionalization: The differential reactivity of the C-Br and C-Cl bonds allows for orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The weaker C-Br bond can be selectively activated by palladium catalysts, leaving the C-Cl bond intact for subsequent transformations[1].

Synthetic Divergence & Therapeutic Applications

The primary reactivity pathway for 3-bromo-5-chlorobenzene-1,2-diamine is cyclocondensation[3]. By selecting specific bifunctional electrophiles, chemists can drive the synthesis toward distinct heterocyclic classes.

Synthetic divergence of 3-Bromo-5-chlorobenzene-1,2-diamine into key therapeutic scaffolds.

Quinoxalines as PFKFB3/4 Inhibitors

Cancer cells heavily rely on glycolysis for ATP generation, even in the presence of oxygen (the Warburg effect)[4]. This process is driven by the allosteric activation of PFK-1 by fructose-2,6-bisphosphate (F2,6-BP), which is synthesized by the enzyme PFKFB3 (overexpressed in many tumors)[5]. Quinoxaline derivatives synthesized from 3-bromo-5-chlorobenzene-1,2-diamine have been identified as potent inhibitors of PFKFB3 and PFKFB4, effectively starving cancer cells of energy[4][11].

Mechanism of PFKFB3-mediated glycolysis and its inhibition by quinoxaline derivatives.

Validated Experimental Protocols

The following protocols represent self-validating systems. In-process controls (e.g., color changes, specific precipitation behaviors) are embedded to ensure the researcher can verify the success of the reaction without immediate reliance on complex analytical machinery.

Protocol A: Chemoselective Synthesis of 3-Bromo-5-chlorobenzene-1,2-diamine

Objective: Reduce 2-bromo-4-chloro-6-nitrophenylamine to the target diamine without causing reductive dehalogenation of the sensitive bromo/chloro groups[4][6]. Causality: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is chosen over catalytic hydrogenation (Pd/C + H₂) because palladium would readily catalyze the cleavage of the C-Br bond. SnCl₂ provides a mild, chemoselective reduction of the nitro group[6].

Procedure:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetate (EtOAc, 400 mL) and SnCl₂·2H₂O (53.8 g, 238 mmol, 6.0 eq.)[4].

-

Addition: Begin stirring. Add 2-bromo-4-chloro-6-nitrophenylamine (10.0 g, 39.8 mmol, 1.0 eq.) in three equal portions over 15 minutes to control the mild exotherm[4].

-

Reaction: Heat the suspension to reflux (approx. 77°C) for 2 hours. Self-Validation Check: The reaction mixture will transition from a deep yellow/orange suspension to a paler, more homogeneous solution as the nitro group is reduced.

-

Workup: Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Suspend the dry residue in ice-cold water and carefully adjust the pH to 9-10 using saturated aqueous NaOH. Causality: The basic environment converts the tin salts into soluble stannate complexes, allowing the free-base diamine to precipitate.

-

Isolation: Extract the aqueous layer with EtOAc (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-bromo-5-chlorobenzene-1,2-diamine as a beige solid[5].

Protocol B: Cyclocondensation to a Quinoxaline Intermediate

Objective: Synthesize a functionalized quinoxaline core using 3-bromo-5-chlorobenzene-1,2-diamine for downstream PFKFB3 inhibitor development[5][11].

Procedure:

-

Setup: Charge a heavy-walled sealed tube with 3-bromo-5-chlorobenzene-1,2-diamine (1.00 g, 4.38 mmol, 1.00 eq.) and absolute ethanol (EtOH, 40.0 mL)[11].

-

Reagent Addition: Add ethyl glyoxalate (0.94 mL of a ~50% solution in toluene, 4.60 mmol, 1.05 eq.)[11]. Causality: A slight excess of the electrophile ensures complete consumption of the diamine, simplifying purification.

-

Cyclization: Seal the tube and stir the reaction mixture at 80°C for 4-6 hours. Self-Validation Check: The formation of the highly conjugated quinoxaline system typically results in a distinct color shift toward deep yellow or orange.

-

Purification: Cool the reaction to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold ethanol. Otherwise, concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to obtain the substituted quinoxalinone derivative[11].

References

-

Benchchem. 3-Bromo-5-chlorobenzene-1,2-diamine as a Ligand in Transition Metal Complexes. Retrieved from: 1

-

PubChemLite. 3-bromo-5-chlorobenzene-1,2-diamine (C6H6BrClN2). Retrieved from: 9

-

Benchchem. 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole Synthesis. Retrieved from: 6

-

Sigma-Aldrich. 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5. Retrieved from: 2

-

Apollo Scientific. 3-Bromo-5-chlorobenzene -1,2-diamine. Retrieved from: 8

-

MilliporeSigma. 3-Bromo-5-chlorobenzene-1,2-diamine. Retrieved from: 10

-

Google Patents (WO2016180537A1). Substituted quinoxaline derivatives. Retrieved from: 4

-

Benchchem. Benzimidazole Synthesis. Retrieved from: 7

-

Google Patents (WO2018087021A1). Substituted quinoxaline derivatives as inhibitors of pfkfb. Retrieved from: 5

-

Google Patents (WO2016180536A1). Substituted quinoxaline derivatives. Retrieved from: 11

Sources

- 1. 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5 | Benchchem [benchchem.com]

- 2. 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5 [sigmaaldrich.com]

- 3. 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5 | Benchchem [benchchem.com]

- 4. WO2016180537A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

- 5. WO2018087021A1 - Substituted quinoxaline derivatives as inhibitors of pfkfb - Google Patents [patents.google.com]

- 6. 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole | 1086836-82-9 | Benchchem [benchchem.com]

- 7. 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole | 1086836-82-9 | Benchchem [benchchem.com]

- 8. 500862-39-5 Cas No. | 3-Bromo-5-chlorobenzene -1,2-diamine | Apollo [store.apolloscientific.co.uk]

- 9. PubChemLite - 3-bromo-5-chlorobenzene-1,2-diamine (C6H6BrClN2) [pubchemlite.lcsb.uni.lu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WO2016180536A1 - Substituted quinoxaline derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3-Bromo-5-chlorobenzene-1,2-diamine

Introduction: The Strategic Utility of 3-Bromo-5-chlorobenzene-1,2-diamine in Heterocyclic Synthesis

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic placement of functional groups on aromatic scaffolds allows for the fine-tuning of electronic properties, solubility, and biological activity. 3-Bromo-5-chlorobenzene-1,2-diamine has emerged as a highly versatile and valuable building block in this pursuit.[1] Its ortho-diamine functionality is a classical precursor for a variety of fused heterocyclic systems, while the distinct electronic and steric influences of the bromo and chloro substituents offer a dual advantage. The presence of these halogens not only modulates the reactivity of the diamine but also provides synthetic handles for subsequent post-functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries.[2]

This comprehensive guide provides detailed protocols for the synthesis of three key classes of heterocyclic compounds—benzimidazoles, quinoxalines, and phenazines—utilizing 3-Bromo-5-chlorobenzene-1,2-diamine as the common precursor. The methodologies are presented with an emphasis on the underlying chemical principles, practical experimental considerations, and the characterization of the resulting novel compounds.

Physicochemical Properties of 3-Bromo-5-chlorobenzene-1,2-diamine

A thorough understanding of the starting material's properties is crucial for successful synthesis.

| Property | Value | Source |

| CAS Number | 500862-39-5 | [1][3] |

| Molecular Formula | C₆H₆BrClN₂ | [4][3] |

| Molecular Weight | 221.48 g/mol | [4][3] |

| Appearance | Solid | [5] |

| Purity | ≥97% | [3] |

| Storage | Room temperature, inert atmosphere, protect from light | [4][5] |

I. Synthesis of 6-Bromo-4-chloro-1H-benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][6][7][8][9] The reaction of 3-Bromo-5-chlorobenzene-1,2-diamine with aldehydes or carboxylic acids is a direct and efficient method for the synthesis of 2-substituted 6-bromo-4-chloro-1H-benzimidazoles.[1]

Reaction Scheme: Synthesis of 2-Aryl-6-bromo-4-chloro-1H-benzimidazole

Caption: Synthesis of 2-Aryl-6-bromo-4-chloro-1H-benzimidazoles.

Protocol 1: Synthesis of 6-Bromo-4-chloro-2-(4-methoxyphenyl)-1H-benzimidazole

This protocol details the synthesis of a 2-aryl-substituted benzimidazole using an aromatic aldehyde. The use of sodium metabisulfite as a mild oxidizing agent facilitates the cyclization and subsequent aromatization.

Materials:

-

3-Bromo-5-chlorobenzene-1,2-diamine (1.0 eq, 2.21 g, 10 mmol)

-

4-Methoxybenzaldehyde (1.05 eq, 1.43 g, 10.5 mmol)

-

Sodium metabisulfite (Na₂S₂O₅) (0.5 eq, 0.95 g, 5 mmol)

-

Ethanol (95%), 50 mL

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add 3-Bromo-5-chlorobenzene-1,2-diamine (2.21 g, 10 mmol) and 50 mL of 95% ethanol. Stir the mixture until the diamine is completely dissolved.

-

Add 4-methoxybenzaldehyde (1.43 g, 10.5 mmol) to the solution.

-

Add sodium metabisulfite (0.95 g, 5 mmol) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Pour the concentrated reaction mixture into 150 mL of ice-cold deionized water with stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with copious amounts of deionized water to remove any inorganic salts.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the crude product from an ethanol/water mixture.

Expected Yield and Characterization:

-

Yield: 75-85%

-

Appearance: Off-white to pale yellow solid

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons of the benzimidazole core and the 4-methoxyphenyl substituent, as well as a broad singlet for the N-H proton.

-

¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carbon atoms of the heterocyclic ring and the aromatic substituents.

-

FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).

-

Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺.

II. Synthesis of 6-Bromo-8-chloroquinoxalines

Reaction Scheme: Synthesis of 2-Aryl-6-bromo-8-chloroquinoxaline

Caption: Synthesis of 2-Aryl-6-bromo-8-chloroquinoxalines.

Protocol 2: Synthesis of 6-Bromo-8-chloro-2-phenylquinoxaline

This protocol describes the synthesis of a 2-arylquinoxaline via the condensation of 3-Bromo-5-chlorobenzene-1,2-diamine with phenacyl bromide (2-bromo-1-phenylethanone).

Materials:

-

3-Bromo-5-chlorobenzene-1,2-diamine (1.0 eq, 2.21 g, 10 mmol)

-

Phenacyl bromide (1.0 eq, 1.99 g, 10 mmol)

-

Ethanol (95%), 50 mL

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-Bromo-5-chlorobenzene-1,2-diamine (2.21 g, 10 mmol) in 50 mL of 95% ethanol with stirring.

-

Add phenacyl bromide (1.99 g, 10 mmol) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 3-4 hours. The reaction progress can be monitored by TLC (hexane:ethyl acetate, 8:2).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Wash with 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization:

-

Yield: 70-80%

-

Appearance: Yellow to brown solid

-

¹H NMR (400 MHz, CDCl₃): Expect signals in the aromatic region for the protons of the quinoxaline core and the phenyl substituent. A characteristic singlet for the C3-H of the quinoxaline ring is also expected.

-

¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for the carbon atoms of the fused heterocyclic system and the phenyl group.

-

FT-IR (KBr, cm⁻¹): Look for characteristic aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (ESI-MS): Determine the m/z for the protonated molecule [M+H]⁺.

III. Synthesis of Bromo-Chloro-Substituted Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with interesting electronic properties and biological activities.[12][13] They can be synthesized by the oxidative dimerization of o-phenylenediamines or by the condensation of o-phenylenediamines with catechols or o-quinones.[13][14][15]

Reaction Scheme: Synthesis of a Dihalo-diaminophenazine

Caption: Oxidative dimerization to form a substituted diaminophenazine.

Protocol 3: Synthesis of 2,8-Dibromo-4,10-dichloro-5,11-dihydrophenazine-5,11-diamine

This protocol describes the oxidative dimerization of 3-Bromo-5-chlorobenzene-1,2-diamine using iron(III) chloride as the oxidizing agent to form a substituted diaminophenazine.

Materials:

-

3-Bromo-5-chlorobenzene-1,2-diamine (2.0 eq, 4.43 g, 20 mmol)

-

Iron(III) chloride (FeCl₃) (2.2 eq, 3.57 g, 22 mmol)

-

Ethanol (95%), 100 mL

-

Deionized water, 50 mL

-

Concentrated hydrochloric acid

-

Ammonium hydroxide solution (10%)

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-Bromo-5-chlorobenzene-1,2-diamine (4.43 g, 20 mmol) in a mixture of 100 mL of ethanol and 50 mL of water.

-

Acidify the solution with a few drops of concentrated hydrochloric acid.

-

Heat the mixture to a gentle reflux.

-

In a separate beaker, dissolve iron(III) chloride (3.57 g, 22 mmol) in 30 mL of water.

-

Add the iron(III) chloride solution dropwise to the refluxing diamine solution over a period of 30 minutes.

-

Continue to reflux the reaction mixture for an additional 2 hours. A dark-colored precipitate should form.

-

Allow the reaction mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Suspend the crude product in 100 mL of water and neutralize by the slow addition of 10% ammonium hydroxide solution.

-

Collect the neutralized product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

Expected Yield and Characterization:

-

Yield: 60-70%

-

Appearance: Dark-colored solid

-

Solubility: Generally poor in common organic solvents.

-

Characterization: Due to the likely polymeric nature and low solubility of the product, solid-state characterization techniques may be more informative.

-

FT-IR (KBr, cm⁻¹): Expect N-H stretching bands and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MALDI-TOF): This technique may be suitable for determining the molecular weight of the product.

-

Conclusion

3-Bromo-5-chlorobenzene-1,2-diamine is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols provided herein for the synthesis of substituted benzimidazoles, quinoxalines, and phenazines serve as a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The presence of the bromo and chloro substituents not only influences the properties of the resulting heterocyclic systems but also offers opportunities for further synthetic elaboration, making this diamine a key building block for the creation of novel and complex molecular architectures.

References

-

ACS Publications. (2023). Electro-Oxidative Synthesis of Phenazines. Organic Letters. [Link]

-

Wikipedia. Phenazine. [Link]

- Google Patents. (2015). New synthesis method of phenazine.

-

ACS Publications. (2025). Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. Organic Letters. [Link]

-

Chemeurope.com. Phenazine. [Link]

-

Autech. 3-Bromo-5-Chlorobenzene-1,2-Diamine: A Premium Chemical Compound. [Link]

-

MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. [Link]

-

Organic Chemistry Portal. Quinoxaline synthesis. [Link]

-

IOP Publishing. (2021). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. Journal of Physics: Conference Series. [Link]

-

MTIEAT. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

-

Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. [Link]

-

National Institutes of Health. Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]

-

ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. [Link]

-

Jiangxi Normal University. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

-

ResearchGate. Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. [Link]

-

PubChem. 5-Bromo-3-chlorobenzene-1,2-diamine. [Link]

-

ACS Publications. (2017). Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt. ACS Catalysis. [Link]

-

ResearchGate. (2025). (PDF) Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. [Link]

-

PubChemLite. 3-bromo-5-chlorobenzene-1,2-diamine. [Link]

-

Impact Factor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]

-

Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

- Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

-

Medicinal chemistry of benzimidazole, a versatile pharmacophore. [Link]

-

Oriental Journal of Chemistry. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. [Link]

Sources

- 1. 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Pannellum [cdn.biola.edu]

- 5. 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5 [sigmaaldrich.com]

- 6. impactfactor.org [impactfactor.org]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 10. mtieat.org [mtieat.org]

- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phenazine - Wikipedia [en.wikipedia.org]

- 14. CN104974099A - New synthesis method of phenazine - Google Patents [patents.google.com]

- 15. Phenazine [chemeurope.com]

Analytical methods for determining the purity of 3-Bromo-5-chlorobenzene-1,2-diamine

Application Note: Comprehensive Analytical Strategy for the Purity Determination of 3-Bromo-5-chlorobenzene-1,2-diamine

Introduction & Scientific Context

3-Bromo-5-chlorobenzene-1,2-diamine (CAS: 500862-39-5) is a highly functionalized, disubstituted halogenated ortho-phenylenediamine. It serves as a critical bidentate ligand and a versatile building block for synthesizing complex heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are prevalent in active pharmaceutical ingredients (APIs)[1]. The presence of both bromine and chlorine substituents significantly modulates its electronic properties and reactivity. However, these halogens also introduce synthetic challenges, often leading to structurally similar halogenated impurities (e.g., dehalogenated or over-halogenated analogs) that are difficult to separate. Accurately determining the purity of this intermediate is paramount to ensuring downstream synthetic efficiency and preventing impurity carryover in drug development.

Analytical Strategy & Causality

To establish a self-validating analytical system, we employ an orthogonal approach combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance ( 1 H-qNMR) .

-

RP-HPLC-UV/MS : Provides high-resolution separation of the target diamine from structurally related organic impurities (e.g., regioisomers, unreacted precursors). Halogenated anilines are polar and susceptible to oxidation; thus, an acidic mobile phase is utilized to maintain the amine groups in a protonated state, preventing peak tailing and ensuring robust retention on a C18 stationary phase[2].

-

1 H-qNMR : Serves as the primary method for absolute quantification. Unlike HPLC, which relies on relative UV response factors and requires a certified reference standard of the analyte, qNMR relies on the direct proportionality between the integral of an NMR peak and the molar concentration of the nuclei[3]. This allows for absolute purity determination using an unrelated, highly pure internal standard (IS)[4].

Orthogonal analytical workflow for comprehensive purity determination.

Protocol 1: RP-HPLC-UV/MS for Relative Purity and Impurity Profiling